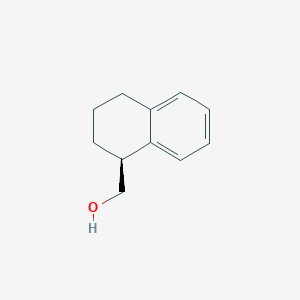
(S)-1,2,3,4-Tetrahydro-1-naphthalenemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1,2,3,4-Tetrahydro-1-naphthalenemethanol is a chiral organic compound with a unique structure that includes a tetrahydronaphthalene ring system and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,4-Tetrahydro-1-naphthalenemethanol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-naphthaldehyde using a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction is carried out under mild conditions with hydrogen gas and a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced chiral catalysts to ensure the selective production of the desired enantiomer.
化学反应分析
Types of Reactions
(S)-1,2,3,4-Tetrahydro-1-naphthalenemethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid.
Reduction: 1,2,3,4-Tetrahydronaphthalene.
Substitution: 1,2,3,4-Tetrahydronaphthalene-1-chloride or 1,2,3,4-Tetrahydronaphthalene-1-bromide.
科学研究应用
(S)-1,2,3,4-Tetrahydro-1-naphthalenemethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of fragrances and flavors.
作用机制
The mechanism of action of (S)-1,2,3,4-Tetrahydro-1-naphthalenemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the methanol group, making it less reactive in certain chemical reactions.
1-Naphthaldehyde: Contains an aldehyde group instead of a methanol group, leading to different reactivity and applications.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: An oxidized form of (S)-1,2,3,4-Tetrahydro-1-naphthalenemethanol with different chemical properties.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a tetrahydronaphthalene ring and a methanol group. This combination of features makes it a valuable compound in asymmetric synthesis and chiral chemistry.
属性
IUPAC Name |
[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12H,3,5-6,8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBARXHIIOCOWOG-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














